

Comparative Analysis of PHT427 Against Known Metallo- β -Lactamase Inhibitors

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Compound of Interest

Compound Name: NDM-1 inhibitor-8

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A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of New Delhi Metallo- β -lactamase-1 (NDM-1) inhibitors.

This guide provides a detailed comparative analysis of PHT427, a promising New Delhi Metallo- β -lactamase-1 (NDM-1) inhibitor, against a range of known metallo- β -lactamase (MBL) inhibitors. The emergence of NDM-1 producing multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent development of effective inhibitors to restore the efficacy of β -lactam antibiotics. This document aims to equip researchers, scientists, and drug development professionals with objective data and detailed experimental methodologies to facilitate the evaluation and development of novel MBL inhibitors.

Introduction to NDM-1 and MBL Inhibitors

New Delhi Metallo- β -lactamase-1 (NDM-1) is a broad-spectrum β -lactamase that can hydrolyze and inactivate a wide range of β -lactam antibiotics, including the last-resort carbapenems. The gene encoding NDM-1 is located on mobile genetic elements, allowing for its rapid dissemination among various Gram-negative bacteria. The active site of NDM-1 contains one or two zinc ions that are essential for its catalytic activity. Therefore, inhibitors of NDM-1 and other MBLs often target these zinc ions or key amino acid residues in the active site.

Several classes of MBL inhibitors have been investigated, including:

- Thiol Derivatives: Compounds like captopril, an angiotensin-converting enzyme (ACE) inhibitor, have been shown to inhibit NDM-1.[1][2]
- Dithiocarbamates: This class of compounds has demonstrated broad-spectrum inhibitory activity against various MBLs, including NDM-1.[3]
- Hydroxamates: These compounds are known zinc-chelating agents and have been explored as MBL inhibitors.[4]
- Boronic Acids: Cyclic boronic acid derivatives, such as taniborbactam, have shown potent inhibition against both serine- β -lactamases and some MBLs.[5][6][7]
- Thiadiazole Derivatives: PHT427, a 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide, has been identified as a novel NDM-1 inhibitor.[8][9]

This guide will focus on a comparative analysis of PHT427 with representatives from these and other classes of MBL inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of PHT427 and other known MBL inhibitors against NDM-1. The data is presented as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values.

Table 1: Inhibitory Activity of PHT427 and Other MBL Inhibitors against NDM-1

Inhibitor	Class	IC50 (μM)	Ki (μM)
PHT427	Thiadiazole	1.42[8][9]	-
Taniborbactam	Boronic Acid	0.01 - 0.24[5]	0.003 - 0.081[5][7]
D-Captopril	Thiol	7.9 - 20.1[1][2]	-
L-Captopril	Thiol	157.4 - 202.0[1][2]	-
Dithiocarbamate (DC1)	Dithiocarbamate	0.38 - 15.25[3]	0.29[3]
Hydroxamate (Compound 5)	Hydroxamate	0.23 - 22.33[4]	-
Acyclic Boronic Acid (Compound 6)	Boronic Acid	36[6]	-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This assay is used to determine the in vitro inhibitory activity of a compound against NDM-1 by measuring the hydrolysis of a chromogenic substrate, nitrocefin.

Materials:

- Purified recombinant NDM-1 enzyme
- Nitrocefin
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μM ZnSO4)
- Test inhibitor compound

- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
- In a 96-well microplate, add 180 μ L of assay buffer to each well.
- Add 10 μ L of the test inhibitor solution at various concentrations to the respective wells. For the control well, add 10 μ L of the solvent.
- Add 5 μ L of a solution containing 5 nM of purified NDM-1 enzyme to each well.
- Incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding 5 μ L of 60 μ M nitrocefin to each well.
- Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Fluorescence Quenching Assay for Inhibitor Binding

This biophysical assay is used to confirm the direct binding of an inhibitor to NDM-1 by measuring the quenching of the intrinsic tryptophan fluorescence of the enzyme upon inhibitor binding.

Materials:

- Purified recombinant NDM-1 enzyme
- Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

- Test inhibitor compound
- Fluorometer

Procedure:

- Prepare a stock solution of the test inhibitor.
- Dilute the purified NDM-1 enzyme in the binding buffer to a final concentration of approximately 1 μ M.
- Place the NDM-1 solution in a quartz cuvette.
- Set the excitation wavelength of the fluorometer to 280 nm or 295 nm (to selectively excite tryptophan residues) and the emission wavelength scan range from 300 to 400 nm.
- Record the baseline fluorescence spectrum of the NDM-1 solution.
- Titrate the NDM-1 solution with increasing concentrations of the test inhibitor, allowing the mixture to equilibrate for a few minutes after each addition.
- Record the fluorescence spectrum after each addition.
- Analyze the change in fluorescence intensity at the emission maximum to determine the binding affinity (dissociation constant, K_d).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and NDM-1.

Materials:

- SPR instrument
- Sensor chip (e.g., CM5)
- Purified recombinant NDM-1 enzyme

- Test inhibitor compound
- Running buffer (e.g., HBS-EP+)
- Immobilization reagents (e.g., EDC, NHS)

Procedure:

- Immobilize the purified NDM-1 enzyme onto the surface of the sensor chip using standard amine coupling chemistry.
- Prepare a series of dilutions of the test inhibitor in the running buffer.
- Inject the inhibitor solutions over the immobilized NDM-1 surface at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the inhibitor to the enzyme.
- After the association phase, inject the running buffer to monitor the dissociation of the inhibitor.
- Regenerate the sensor surface between different inhibitor concentrations if necessary.
- Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

In Vivo Murine Peritonitis/Sepsis Model

This animal model is used to evaluate the in vivo efficacy of an NDM-1 inhibitor in combination with a β -lactam antibiotic.

Materials:

- NDM-1-producing bacterial strain (e.g., *Klebsiella pneumoniae*)
- Female ICR or BALB/c mice
- Test inhibitor compound

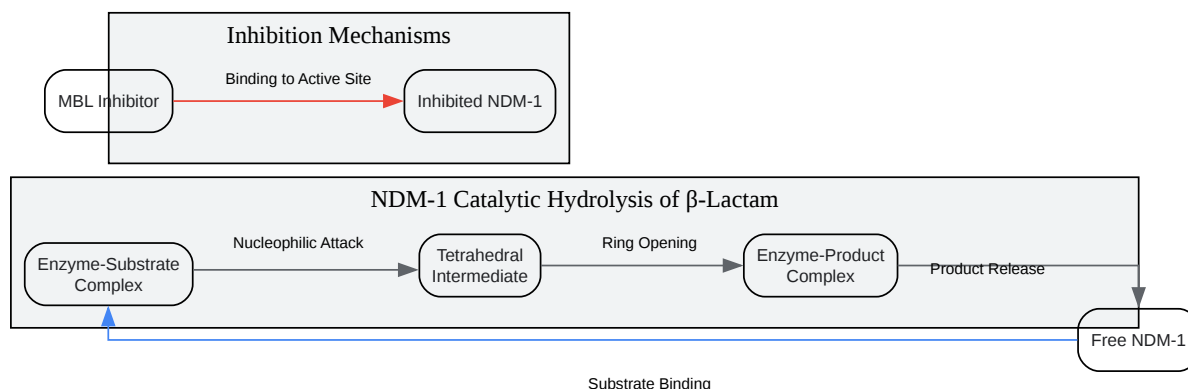
- β -lactam antibiotic (e.g., meropenem)
- Saline or appropriate vehicle
- Mucin (optional, to enhance infection)

Procedure:

- Grow the NDM-1-producing bacteria to the mid-logarithmic phase and dilute to the desired inoculum concentration (e.g., 1×10^7 CFU/mL).
- Induce peritonitis in mice by intraperitoneal (i.p.) injection of the bacterial suspension (often mixed with mucin).
- At a specified time post-infection (e.g., 1 or 2 hours), administer the treatment. Treatment groups may include:
 - Vehicle control
 - β -lactam antibiotic alone
 - Inhibitor alone
 - β -lactam antibiotic in combination with the inhibitor
- Administer treatments via an appropriate route (e.g., intravenous, subcutaneous, or intraperitoneal).
- Monitor the survival of the mice over a period of several days (e.g., 7 days).
- In separate cohorts of mice, euthanize at specific time points post-treatment to determine the bacterial load in the peritoneal fluid, blood, and other organs (e.g., spleen, liver).
- Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between treatment groups.

Mandatory Visualizations

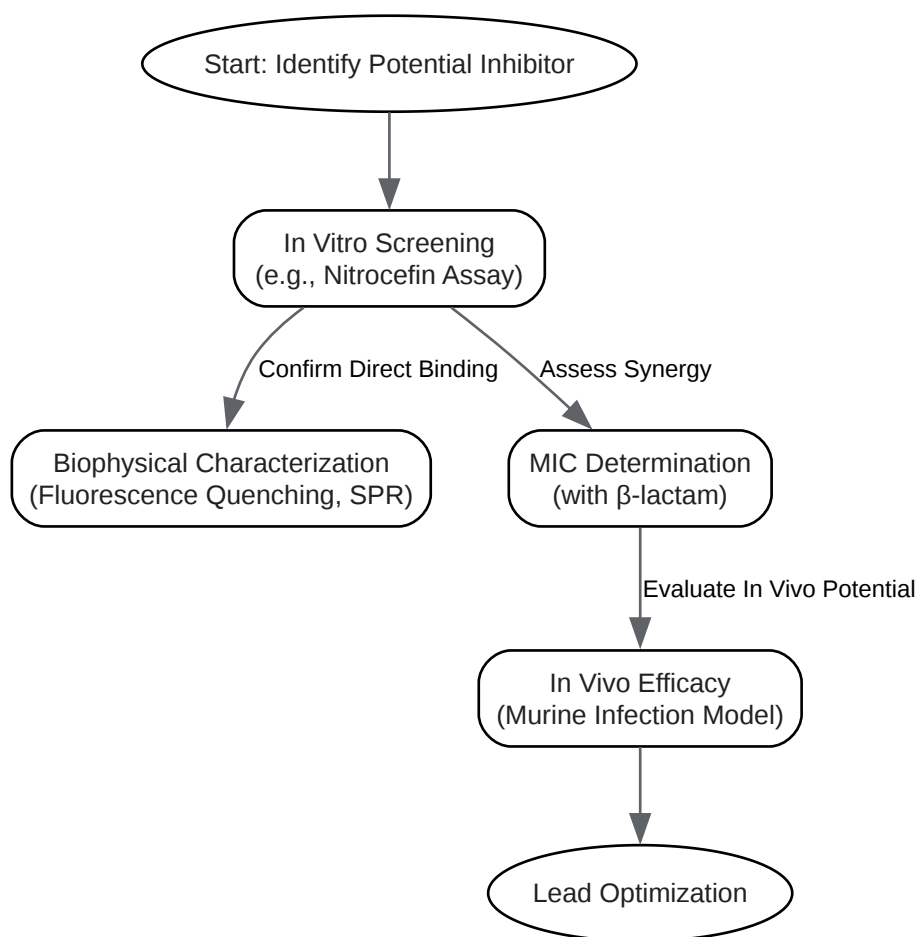
NDM-1 Catalytic Mechanism and Inhibition Strategies



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Caption: General mechanism of NDM-1 catalysis and inhibition.

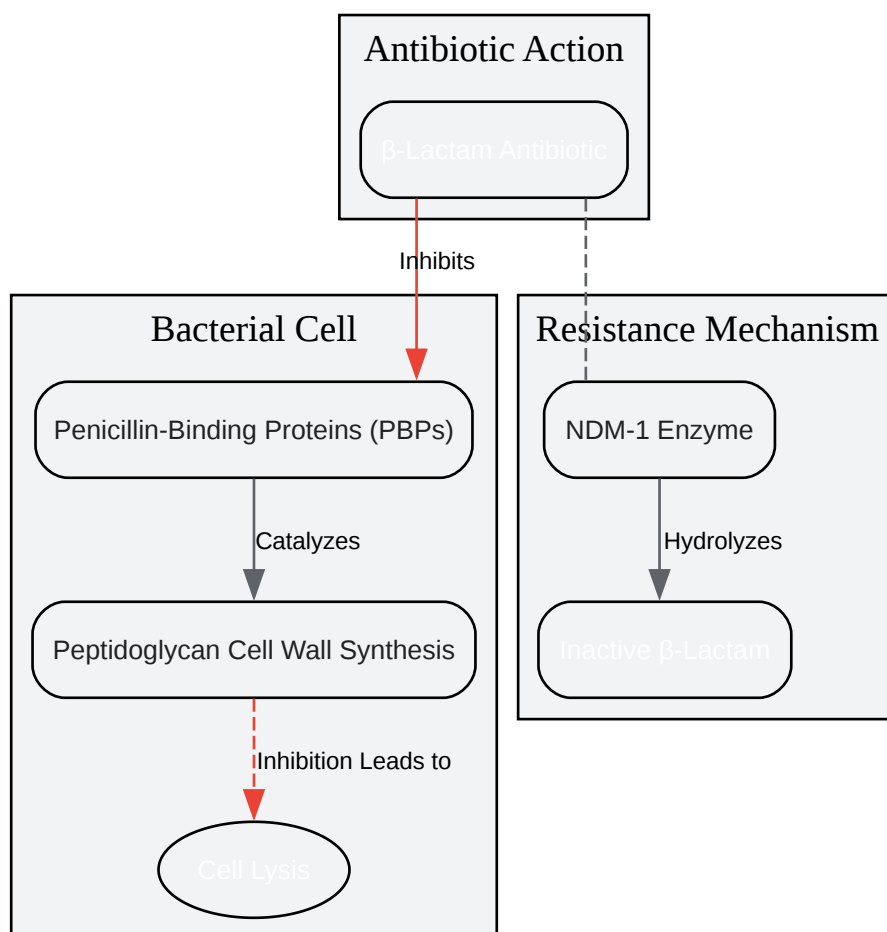
Experimental Workflow for NDM-1 Inhibitor Evaluation



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Caption: A typical workflow for the evaluation of NDM-1 inhibitors.

Signaling Pathway of β -Lactam Action and Resistance



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Caption: Simplified pathway of β -lactam action and NDM-1 mediated resistance.

Conclusion

The data and protocols presented in this guide offer a framework for the comparative analysis of NDM-1 inhibitors. PHT427 demonstrates promising in vitro activity against NDM-1, and its thiadiazole scaffold represents a valuable starting point for further lead optimization. The detailed experimental protocols provide a foundation for reproducible and standardized evaluation of novel inhibitor candidates. Continued research and development in this area are critical to combat the growing threat of antimicrobial resistance.

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